molecular formula C11H13Br2NO2 B290609 2,5-dibromo-N-(3-methoxypropyl)benzamide

2,5-dibromo-N-(3-methoxypropyl)benzamide

Cat. No. B290609
M. Wt: 351.03 g/mol
InChI Key: IIKCEBQGYPPHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(3-methoxypropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(3-methoxypropyl)benzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2,5-dibromo-N-(3-methoxypropyl)benzamide can induce apoptosis in cancer cells by activating caspase-3 and -9. It has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation. Additionally, this compound has been shown to inhibit the growth of tumor cells in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dibromo-N-(3-methoxypropyl)benzamide in lab experiments is its potential as an anti-cancer agent. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the use of 2,5-dibromo-N-(3-methoxypropyl)benzamide in scientific research. One direction is to further investigate its potential as an anti-cancer agent and to optimize its use in cancer treatment. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, research could focus on understanding its mechanism of action and identifying other potential applications.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(3-methoxypropyl)benzamide involves the reaction of 2,5-dibromoaniline with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.

Scientific Research Applications

2,5-dibromo-N-(3-methoxypropyl)benzamide has been used in various scientific research studies. One of the main applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C11H13Br2NO2

Molecular Weight

351.03 g/mol

IUPAC Name

2,5-dibromo-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C11H13Br2NO2/c1-16-6-2-5-14-11(15)9-7-8(12)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,14,15)

InChI Key

IIKCEBQGYPPHQO-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(C=CC(=C1)Br)Br

Canonical SMILES

COCCCNC(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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